2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate
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Overview
Description
“2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate” is a chemical compound with the CAS No. 477848-34-3 . It is a versatile material with immense potential for scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C15H17ClF3NO2 . The molecular weight is 335.75 . The exact molecular structure is not provided in the search results.Scientific Research Applications
Organic Synthesis Applications
One significant application in organic synthesis involves the development of methods for the synthesis of complex molecules. For instance, Chizhov et al. (2008) described the synthesis of ethyl 6-substituted 2-hydroxy-2-(trifluoro-methyl)-2H-chromene-3-carboxylates via the Knoevenagel condensation, a process that could be analogous to reactions involving similar trifluoroethyl compounds. This methodology allows for the creation of compounds with potential pharmaceutical utility (Chizhov et al., 2008).
Pharmaceutical Research
In pharmaceutical research, compounds with trifluoromethyl groups are of interest due to their ability to enhance the metabolic stability and lipophilicity of drug molecules. Crich and Smith (2001) discussed a potent combination of reagents for the conversion of thioglycosides to glycosyl triflates, showcasing the role of piperidine structures in facilitating glycosidic linkage formation, which is crucial for the development of various pharmaceuticals (Crich and Smith, 2001).
Materials Science
In materials science, the incorporation of trifluoromethyl groups into polymers and other materials can impart unique properties such as increased chemical resistance and stability. For example, Ketack Kim et al. (2013) investigated the use of 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries, highlighting the importance of trifluoromethyl and piperidinium compounds in improving the performance of energy storage devices (Ketack Kim et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO2/c16-12-6-4-5-11(9-12)14(21)22-13(15(17,18)19)10-20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIDWQFZKAHOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-chlorobenzenecarboxylate |
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